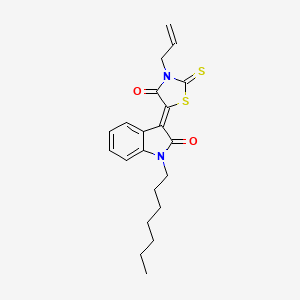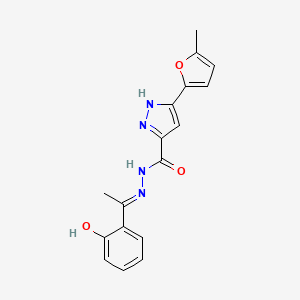
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their extended conjugation and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an imidazole ring fused to a phenazine moiety, and a phenol group attached to the phenazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol typically involves a one-pot process. This process includes the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. The yield of this reaction is generally between 80-85% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method described above can be scaled up for industrial applications. The use of manganese (III) acetate as a catalyst and the mild reaction conditions make this method suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as uranyl and copper.
Biology: Investigated for its potential anti-inflammatory and anti-tumor activities.
Medicine: Explored for its use in drug development due to its biological activities.
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions such as uranyl and copper, leading to changes in fluorescence properties.
Pathways Involved: The binding of the compound to metal ions can activate or inhibit specific biochemical pathways, depending on the nature of the metal ion and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol: A derivative with similar structure and properties.
Benzimidazole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is unique due to its extended conjugation and the presence of both imidazole and phenazine moieties. This unique structure allows it to form stable complexes with metal ions and exhibit distinct fluorescence properties, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
303059-19-0 |
|---|---|
Fórmula molecular |
C19H12N4O |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
4-(10H-imidazo[4,5-b]phenazin-2-yl)phenol |
InChI |
InChI=1S/C19H12N4O/c24-12-7-5-11(6-8-12)19-22-17-9-15-16(10-18(17)23-19)21-14-4-2-1-3-13(14)20-15/h1-10,20,24H |
Clave InChI |
PUNJSSXPRMLYQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11981774.png)

![1-(2,4-dimethylphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11981785.png)
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B11981789.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11981797.png)

![(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11981828.png)
![Methyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981829.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol](/img/structure/B11981831.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11981833.png)


![Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11981842.png)
